2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one
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Overview
Description
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one is an organic compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . This compound is characterized by the presence of a difluoroethenyl group attached to an oxyphenylethanone structure. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one typically involves the reaction of 2,2-difluoroethenyl alcohol with 1-phenylethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoroethenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one involves its interaction with specific molecular targets. The difluoroethenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl group may also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine: Similar structure but with an amine group instead of a ketone.
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol: Contains a fluorophenyl group and an alcohol instead of a ketone.
Uniqueness
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one is unique due to its specific combination of a difluoroethenyl group and a phenylethanone structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .
Properties
Molecular Formula |
C10H8F2O2 |
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Molecular Weight |
198.17 g/mol |
IUPAC Name |
2-(2,2-difluoroethenoxy)-1-phenylethanone |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)7-14-6-9(13)8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
QSKGQCVXPMSYFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC=C(F)F |
Origin of Product |
United States |
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